Miloxacin-d3

Description

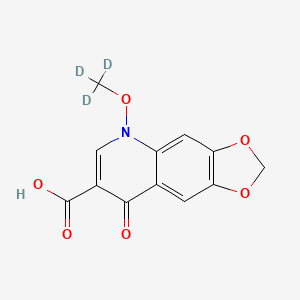

Structure

3D Structure

Properties

IUPAC Name |

8-oxo-5-(trideuteriomethoxy)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO6/c1-17-13-4-7(12(15)16)11(14)6-2-9-10(3-8(6)13)19-5-18-9/h2-4H,5H2,1H3,(H,15,16)/i1D3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABQYZRZVRIPTPI-FIBGUPNXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])ON1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746833 |

Source

|

| Record name | 5-[(~2~H_3_)Methyloxy]-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228182-43-1 |

Source

|

| Record name | 5-[(~2~H_3_)Methyloxy]-8-oxo-5,8-dihydro-2H-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-43-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Miloxacin and its Deuterated Analog, Miloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miloxacin is a quinolone antibiotic with established efficacy against a range of bacteria.[1][2] This technical guide provides a comprehensive overview of Miloxacin, including its chemical properties, mechanism of action, and antibacterial activity. Furthermore, this guide introduces Miloxacin-d3, a deuterated analog of Miloxacin. While specific research on this compound is not extensively published, this document outlines its putative role as an internal standard in analytical and pharmacokinetic studies based on the established applications of deuterated compounds in pharmaceutical research.

Miloxacin: Core Compound Profile

Miloxacin is a synthetic chemotherapeutic agent belonging to the quinolone class of antibiotics.[1][2] Its primary therapeutic application is in the treatment of bacterial infections.

Chemical and Physical Properties

Miloxacin is characterized by the IUPAC name 5-methoxy-8-oxo-[3]dioxolo[4,5-g]quinoline-7-carboxylic acid. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C12H9NO6 | PubChem |

| Molecular Weight | 263.20 g/mol | PubChem |

| CAS Number | 37065-29-5 | PubChem |

| Appearance | Solid (presumed) | - |

| Solubility | Data not available | - |

Mechanism of Action

As a quinolone antibiotic, Miloxacin's mechanism of action involves the inhibition of bacterial DNA synthesis, a critical process for bacterial replication and survival. This is achieved by targeting essential bacterial enzymes, DNA gyrase (a type II topoisomerase) and topoisomerase IV. By binding to these enzymes, Miloxacin prevents the relaxation of supercoiled DNA and the separation of interlinked daughter chromosomes following replication. This disruption of DNA processes leads to irreparable DNA damage and subsequent bacterial cell death.

Caption: Mechanism of action of Miloxacin.

Antibacterial Spectrum and Efficacy

Miloxacin has demonstrated significant in vitro activity against a variety of gram-negative bacteria, particularly members of the Enterobacteriaceae family and Haemophilus species. Its efficacy is comparable to that of oxolinic acid and is reported to be 8 to 16 times greater than that of nalidixic acid against these organisms. Miloxacin also shows activity against some anaerobic bacteria, though it is less effective against staphylococci. In vivo studies in mice have confirmed its oral efficacy against infections caused by Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, and Serratia marcescens.

The following table summarizes the Minimum Inhibitory Concentrations (MICs) for Miloxacin against various bacterial strains.

| Bacterial Species | MIC Range (µg/mL) |

| Enterobacteriaceae | Comparable to Oxolinic Acid |

| Haemophilus | Comparable to Oxolinic Acid |

| Anaerobes | More active than Oxolinic Acid |

| Staphylococci | Less active than Oxolinic Acid |

| Pseudomonas aeruginosa | Less active |

| Streptococcus pyogenes | Inactive at maximum test doses |

This compound: The Deuterated Analog

This compound is a stable isotope-labeled version of Miloxacin, where three hydrogen atoms have been replaced by deuterium atoms. The "d3" designation typically refers to the substitution on a methyl group. In the case of Miloxacin, this would likely be the methoxy group at the 5-position.

Purpose and Applications

The primary purpose of this compound is to serve as an internal standard in quantitative bioanalytical methods, most commonly those utilizing mass spectrometry (MS), such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Key applications include:

-

Pharmacokinetic (PK) Studies: To accurately determine the concentration of Miloxacin in biological matrices like plasma, urine, and tissues over time. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

-

Metabolic Profiling: To aid in the identification and quantification of Miloxacin metabolites.

-

Bioequivalence Studies: To compare the bioavailability of different formulations of Miloxacin.

-

Toxicology Studies: To precisely measure tissue and plasma concentrations in preclinical safety assessments.

The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects, leading to high accuracy and precision.

Experimental Protocols

Hypothetical Protocol for Quantification of Miloxacin in Plasma using LC-MS/MS with this compound as an Internal Standard

Objective: To determine the concentration of Miloxacin in human plasma samples.

Materials:

-

Human plasma (with anticoagulant)

-

Miloxacin analytical standard

-

This compound internal standard (IS)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

-

96-well plates

-

Centrifuge

Methodology:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of Miloxacin (1 mg/mL) in a suitable organic solvent (e.g., DMSO).

-

Prepare a stock solution of this compound (1 mg/mL) in the same solvent.

-

Create a working solution of the internal standard (e.g., 100 ng/mL) in ACN.

-

Serially dilute the Miloxacin stock solution to prepare calibration standards and QC samples at various concentrations in blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown samples) into a 96-well plate.

-

Add 150 µL of the internal standard working solution (in ACN) to each well.

-

Vortex the plate for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in ACN.

-

Gradient elution: A suitable gradient to separate Miloxacin from matrix components.

-

Flow rate: 0.4 mL/min.

-

Injection volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM transitions:

-

Miloxacin: Q1 (parent ion) -> Q3 (product ion)

-

This compound: Q1 (parent ion + 3 Da) -> Q3 (product ion)

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for both analytes.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Miloxacin and this compound.

-

Calculate the peak area ratio (Miloxacin / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Miloxacin in the unknown samples and QCs from the calibration curve.

-

References

Miloxacin-d3 chemical structure and properties

Disclaimer: Information regarding Miloxacin-d3 is exceedingly scarce in publicly available scientific literature and databases. This guide synthesizes the available information on the parent compound, Miloxacin, and provides a contextual understanding of the likely properties and applications of its deuterated form, this compound, based on established principles in medicinal and analytical chemistry.

Introduction

Miloxacin is a synthetic quinolone antibiotic, a class of antibacterial agents that act by inhibiting bacterial DNA synthesis.[1] As a nalidixic acid derivative, it demonstrates activity against a range of bacteria.[2] this compound is the deuterated analogue of Miloxacin. Deuterated compounds are frequently synthesized for use as internal standards in quantitative mass spectrometry-based analytical methods due to their similar chemical and physical properties to the parent compound, but distinct mass.

Chemical Structure and Properties

Chemical Structure of Miloxacin

Figure 1: 2D structure of Miloxacin.

Physicochemical Properties of Miloxacin

The following table summarizes the known and computed physicochemical properties of the parent compound, Miloxacin. Specific quantitative data for this compound is not available.

| Property | Value | Reference |

| IUPAC Name | 5-methoxy-8-oxo-[3][4]dioxolo[4,5-g]quinoline-7-carboxylic acid | [5] |

| Molecular Formula | C₁₂H₉NO₆ | |

| Molecular Weight | 263.20 g/mol | |

| Monoisotopic Mass | 263.04298701 Da | |

| CAS Number | 37065-29-5 | |

| Appearance | Colorless prisms | |

| Melting Point | 264 °C (decomposes) | |

| Solubility | Soluble in DMSO |

Presumed Role and Experimental Workflow of this compound

Deuterated compounds like this compound are most commonly employed as internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the parent drug in biological matrices.

Hypothetical Experimental Workflow for Quantification of Miloxacin using this compound

The following diagram illustrates a typical workflow for a bioanalytical assay using a deuterated internal standard.

Detailed Methodologies

No specific experimental protocols for this compound are available. However, a general LC-MS/MS method for the quantification of Miloxacin using this compound as an internal standard would involve the following steps:

-

Preparation of Standards and Quality Controls: A calibration curve would be prepared by spiking known concentrations of Miloxacin into a blank biological matrix (e.g., plasma). Quality control samples at low, medium, and high concentrations would also be prepared.

-

Sample Preparation: A fixed amount of this compound internal standard solution would be added to all samples, calibrators, and quality controls. The analytes would then be extracted from the biological matrix, typically by protein precipitation followed by solid-phase or liquid-liquid extraction.

-

Chromatographic Separation: The extracted samples would be injected into a liquid chromatography system, often using a C18 reversed-phase column, to separate Miloxacin and this compound from other matrix components.

-

Mass Spectrometric Detection: The separated analytes would be introduced into a tandem mass spectrometer. The instrument would be set to monitor specific precursor-to-product ion transitions for both Miloxacin and this compound in multiple reaction monitoring (MRM) mode.

-

Quantification: The concentration of Miloxacin in the samples would be determined by calculating the ratio of the peak area of Miloxacin to the peak area of this compound and comparing this ratio to the calibration curve.

Mechanism of Action

As a quinolone antibiotic, Miloxacin is presumed to exert its antibacterial effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to the enzyme-DNA complex, quinolones stabilize it, leading to double-strand breaks in the bacterial DNA and ultimately cell death.

Signaling Pathway for Quinolone Antibiotics

The following diagram illustrates the mechanism of action of quinolone antibiotics like Miloxacin.

Antibacterial Spectrum

Studies have shown that Miloxacin is active against a variety of gram-negative bacteria, particularly Enterobacteriaceae and Haemophilus species. Its efficacy is reported to be comparable to that of oxolinic acid and greater than that of nalidixic acid against these organisms. Miloxacin has also demonstrated some activity against certain anaerobic bacteria but is less active against staphylococci and Pseudomonas aeruginosa.

Conclusion

This compound is the deuterated isotopologue of the quinolone antibiotic Miloxacin. While specific data for this compound is not publicly available, its primary application is almost certainly as an internal standard for the quantitative analysis of Miloxacin in biological samples. The antibacterial activity of Miloxacin is attributed to its inhibition of bacterial DNA gyrase and topoisomerase IV. Further research and publication of data are required to provide a more comprehensive technical overview of this compound itself.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Miloxacin | C12H9NO6 | CID 37614 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Miloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miloxacin is a quinolone antibiotic with a mechanism of action involving the inhibition of bacterial DNA gyrase.[1][2] Its deuterated isotopologue, Miloxacin-d3, is a valuable tool in pharmaceutical research, primarily utilized as an internal standard for pharmacokinetic studies and in metabolic profiling due to its distinct mass.[3] The incorporation of deuterium at a specific molecular position can also subtly alter the metabolic fate of a drug, a strategy increasingly explored in drug development to enhance pharmacokinetic properties.[4]

This guide provides a comprehensive, albeit theoretical, framework for the synthesis and purification of this compound, designed to be a practical resource for researchers in the field.

Proposed Synthesis of this compound

The proposed synthesis of this compound involves the direct deuteration of Miloxacin via a hydrogen-deuterium exchange reaction. This method is adapted from general procedures for the deuteration of quinolones and other heterocyclic compounds.[5] The reaction scheme is presented below.

Synthesis Pathway

Caption: Proposed synthesis of this compound from Miloxacin.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend Miloxacin (1.0 g, 3.8 mmol) in deuterated acetic acid (CD3COOD, 15 mL).

-

Reaction Conditions: Heat the stirred suspension to 80°C in an oil bath.

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 4 hours) and analyzing them by LC-MS to determine the extent of deuterium incorporation.

-

Work-up: After completion (typically 12-24 hours), allow the reaction mixture to cool to room temperature.

-

Solvent Removal: Remove the deuterated acetic acid under reduced pressure using a rotary evaporator.

-

Azeotropic Removal of Residual Acid: To ensure complete removal of residual CD3COOD, add hexane (3 x 20 mL) and evaporate to dryness in vacuo after each addition.

-

Isolation of Crude Product: The resulting solid is the crude this compound, which can then be subjected to purification.

Purification of this compound

The purification of the crude this compound is critical to remove any unreacted starting material, partially deuterated species, and other impurities. The proposed method is a multi-step process involving solvent precipitation and column chromatography, adapted from purification techniques for similar quinolone antibiotics like moxifloxacin.

Purification Workflow

Caption: Proposed workflow for the purification of this compound.

Experimental Protocol: Purification

-

Solvent Precipitation:

-

Dissolve the crude this compound in a minimal amount of N,N-dimethylformamide (DMF).

-

Slowly add ethanol to the stirred solution until a precipitate forms.

-

Continue stirring for 1 hour at room temperature to maximize precipitation.

-

Filter the precipitate and wash with cold ethanol.

-

-

Column Chromatography:

-

Prepare a silica gel column packed with an appropriate solvent system (e.g., a gradient of dichloromethane and methanol).

-

Dissolve the precipitate from the previous step in a minimal amount of the mobile phase.

-

Load the sample onto the column and elute with the solvent gradient.

-

Collect fractions and analyze by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

-

-

Final Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Dry the resulting solid under high vacuum to obtain the purified this compound.

-

Quantitative Data (Illustrative)

The following tables summarize the expected, illustrative data from the synthesis and purification of this compound.

Table 1: Synthesis Yield and Deuterium Incorporation

| Parameter | Value | Method of Analysis |

| Starting Material | 1.0 g | - |

| Crude Product Yield | ~0.95 g | Gravimetric |

| Molar Yield (Crude) | ~94% | - |

| Deuterium Incorporation | >98% | ¹H NMR, Mass Spec. |

Table 2: Purity Analysis of Final Product

| Parameter | Specification | Method of Analysis |

| Appearance | Off-white to pale yellow solid | Visual |

| Purity | ≥99.0% | HPLC |

| Single Impurity | ≤0.1% | HPLC |

| Total Impurities | ≤0.5% | HPLC |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS |

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Miloxacin, like other quinolone antibiotics, targets bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, Miloxacin leads to breaks in the bacterial DNA, ultimately causing cell death.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Miloxacin - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. This compound | 稳定同位素 | MCE [medchemexpress.cn]

- 4. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Deuterated Endochin-Like Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

Miloxacin-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Miloxacin-d3 as an internal standard in analytical methodologies. The document elucidates the foundational principles of its mechanism of action, provides detailed experimental protocols, and presents quantitative data to support its application in bioanalytical assays.

The Principle of Isotope-Labeled Internal Standards

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are crucial for achieving accurate and precise results. An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest to compensate for variations during sample preparation, injection, and ionization. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for this purpose.

This compound is a deuterated form of the quinolone antibiotic Miloxacin. In this compound, three hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass-to-charge ratio (m/z) than the parent compound, Miloxacin. While chemically and chromatographically behaving almost identically to Miloxacin, this mass difference allows for its distinct detection by a mass spectrometer. By adding a known amount of this compound to both calibration standards and unknown samples, any loss of analyte during the analytical process can be corrected for by measuring the ratio of the analyte's signal to the internal standard's signal. This normalization is critical for mitigating matrix effects, which are the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix.

Pharmacological Context: The Mechanism of Action of Miloxacin

To appreciate the application of this compound, it is essential to understand the pharmacological action of its non-deuterated counterpart, Miloxacin. Miloxacin is a quinolone antibiotic, a class of drugs that exert their bactericidal effects by inhibiting bacterial DNA synthesis. The primary targets of quinolones are two essential enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is vital for relieving the torsional stress that builds up during DNA replication and transcription.[2] In many Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[3]

-

Topoisomerase IV: This enzyme is crucial for the segregation of newly replicated daughter DNA strands. In many Gram-positive bacteria, topoisomerase IV is the primary target.[3]

Miloxacin, like other quinolones, binds to the complex of these enzymes with DNA, trapping them in a state where the DNA is cleaved.[4] This stabilized complex blocks the progression of the replication fork, leading to a halt in DNA synthesis and ultimately triggering a cascade of events that result in bacterial cell death.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Miloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Miloxacin-d3. Given the limited availability of data for the deuterated form, this document also includes information on the parent compound, Miloxacin, to serve as a valuable reference. This guide is intended for researchers, scientists, and professionals involved in drug development and analysis.

Introduction

Miloxacin is a quinolone antibiotic, a class of synthetic antibacterial agents.[1] The deuterated analog, this compound, serves as a crucial tool in analytical and metabolic studies. Its primary application is as a tracer or an internal standard in quantitative analyses using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification and differentiation from the unlabeled drug.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound and its parent compound, Miloxacin, are summarized below. It is important to note that while some data for Miloxacin is available, specific experimental values for this compound are not widely published. The properties of the deuterated compound are expected to be very similar to the non-deuterated form, with a slight increase in molecular weight.

Table 1: Physical and Chemical Properties of this compound and Miloxacin

| Property | This compound | Miloxacin |

| Chemical Formula | C₁₂H₆D₃NO₆[2] | C₁₂H₉NO₆[1] |

| Molecular Weight | 266.22 g/mol [2] | 263.20 g/mol |

| CAS Number | 1228182-43-1 | 37065-29-5 |

| Melting Point | Not available | 264 °C (decomposes) |

| Boiling Point | Not available | Not available |

| Solubility | Not available | Not available |

| pKa | Not available | Not available |

| Chemical Structure | Deuterated analog of Miloxacin | 5,8-Dihydro-5-methoxy-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid |

Mechanism of Action

Miloxacin, like other quinolone antibiotics, functions by inhibiting bacterial DNA gyrase. DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. The enzyme introduces negative supercoils into the DNA, relieving torsional stress. Miloxacin binds to the DNA-gyrase complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This disruption of DNA synthesis ultimately results in bacterial cell death.

References

Navigating Bioanalysis: A Technical Guide to the Application of Miloxacin-d3 Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Miloxacin, a quinolone antibiotic, with a specific focus on the role and application of its deuterated analog, Miloxacin-d3, as a reference standard in bioanalytical studies. As commercial availability of this compound is not established, this document outlines its importance, likely custom synthesis, and application in robust analytical methodologies critical for drug development and research.

Introduction to Miloxacin

Miloxacin is a synthetic quinolone antibacterial agent.[1] Like other members of the quinolone class, its therapeutic effects are derived from the inhibition of bacterial DNA synthesis. A thorough understanding of its pharmacokinetic and pharmacodynamic properties is essential for its development and clinical use. This necessitates highly accurate and precise analytical methods for its quantification in biological matrices, a role for which a deuterated internal standard like this compound is indispensable.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The antibacterial action of Miloxacin stems from its ability to inhibit bacterial DNA gyrase (a type II topoisomerase). DNA gyrase is a crucial enzyme in bacteria responsible for the negative supercoiling of DNA, a process vital for DNA replication, transcription, and repair. By binding to the DNA-DNA gyrase complex, Miloxacin stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately resulting in bacterial cell death. This targeted mechanism of action is a hallmark of the quinolone class of antibiotics.

Figure 1. Mechanism of action of Miloxacin.

Physicochemical Properties of Miloxacin

A summary of the key physicochemical properties of Miloxacin is presented in the table below. This information is crucial for the development of analytical methods, including sample preparation and chromatographic separation.

| Property | Value | Reference |

| CAS Number | 37065-29-5 | [1] |

| Molecular Formula | C₁₂H₉NO₆ | [1] |

| Molecular Weight | 263.20 g/mol | [1] |

| IUPAC Name | 5-methoxy-8-oxo-[2]dioxolo[4,5-g]quinoline-7-carboxylic acid |

The Role of Deuterated Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for accuracy and precision. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. Deuterated internal standards, such as this compound, are considered the gold standard for this purpose. By replacing one or more hydrogen atoms with deuterium, the molecular weight is increased, allowing for its distinction from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.

This compound Reference Standard: Custom Synthesis and Characterization

Given the lack of readily available commercial suppliers, obtaining a this compound reference standard would necessitate custom synthesis. Reputable chemical synthesis companies can produce high-purity, isotopically enriched deuterated compounds. Upon synthesis, the provider should supply a comprehensive Certificate of Analysis detailing the following quantitative data:

| Parameter | Typical Specification |

| Chemical Purity (by HPLC) | ≥98% |

| Isotopic Purity (d₀ content) | ≤0.5% |

| Isotopic Enrichment | ≥98% (for d₃) |

| Identity Confirmation | ¹H-NMR, Mass Spectrometry |

| Appearance | As specified (e.g., White to off-white solid) |

| Solubility | In specified solvents |

| Storage Conditions | Recommended temperature and humidity |

Experimental Protocol: Quantification of Miloxacin in Human Plasma by LC-MS/MS

This section provides a representative experimental protocol for the quantitative analysis of Miloxacin in human plasma using this compound as an internal standard. This protocol is based on common methodologies for the analysis of quinolone antibiotics in biological matrices.

Materials and Reagents

-

Miloxacin reference standard

-

This compound internal standard (custom synthesized)

-

Human plasma (with appropriate anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

Sample Preparation

-

Thawing: Thaw plasma samples at room temperature.

-

Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample.

-

Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortexing: Vortex the samples for 1 minute.

-

Centrifugation: Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Miloxacin from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for Miloxacin and this compound.

Data Analysis

Quantification is performed by calculating the peak area ratio of Miloxacin to this compound and comparing it to a calibration curve constructed from standards of known concentrations.

Figure 2. Experimental workflow for Miloxacin analysis.

Conclusion

References

An In-depth Technical Guide to the Certificate of Analysis for Miloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document in the pharmaceutical industry, providing a comprehensive summary of the quality control testing performed on a specific batch of a drug substance. This guide offers a detailed explanation of a typical CoA for Miloxacin-d3, a deuterated analog of the quinolone antibiotic Miloxacin. Understanding the data presented in a CoA is essential for ensuring the identity, purity, and quality of the material used in research and development.

This document will delve into the quantitative data, the experimental protocols used to obtain that data, and the logical workflow of the analysis process.

Quantitative Data Summary

The following table summarizes the typical tests, specifications, and results that would be presented on a Certificate of Analysis for a batch of this compound. These values are representative and based on standards for similar pharmaceutical compounds.[1]

| Test | Specification | Result | Methodology |

| Appearance | White to off-white solid | Complies | Visual Inspection |

| Identity (¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Identity (Mass Spec) | Conforms to structure | Conforms | Mass Spectrometry |

| Identity (HPLC) | Retention time conforms to reference standard | Conforms | High-Performance Liquid Chromatography |

| Assay (on anhydrous basis) | 98.0% - 102.0% | 99.8% | HPLC |

| Purity (HPLC) | ≥ 98.0% | 99.9% | HPLC |

| Deuterated Purity | ≥ 98.0% atom D | 99.5% atom D | Mass Spectrometry / NMR |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% | Karl Fischer Titration |

| Residue on Ignition | ≤ 0.1% | < 0.05% | USP <281> |

| Heavy Metals | ≤ 20 ppm | < 10 ppm | ICP-MS |

| Total Impurities | ≤ 0.5% | 0.08% | HPLC |

| Any Individual Impurity | ≤ 0.1% | Not Detected | HPLC |

| Residual Solvents | Meets USP <467> requirements | Complies | Gas Chromatography (GC) |

Experimental Protocols

The data presented in the CoA is generated through a series of rigorous analytical tests. Below are detailed methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Assay, Purity, and Impurity Profiling

HPLC is the primary technique used for determining the assay (potency) and purity of this compound, as well as for quantifying any impurities. A validated stability-indicating HPLC method is crucial.

-

Objective: To separate, identify, and quantify this compound and any related substances (impurities or degradation products).

-

Instrumentation: A standard HPLC system equipped with a UV detector is typically used.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is common for quinolone antibiotics.[2]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM ammonium dihydrogen orthophosphate, pH adjusted to 3.0) and an organic solvent like acetonitrile.[2] The composition can be delivered in an isocratic (constant) or gradient (varied) manner.

-

Flow Rate: Typically around 1.0 - 1.5 mL/min.[2]

-

Detection Wavelength: Quinolones have strong UV absorbance, with detection commonly set around 295 nm.[2]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducibility.

-

-

Procedure:

-

Standard Preparation: A reference standard of this compound with known purity is accurately weighed and dissolved in a suitable diluent (often the mobile phase) to create a stock solution of a known concentration.

-

Sample Preparation: The test batch of this compound is accurately weighed and dissolved in the same diluent to a similar concentration as the standard solution.

-

Injection & Analysis: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Calculation: The assay is calculated by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram. Impurities are identified by their retention times relative to the main peak and quantified based on their area percentage relative to the total peak area.

-

Mass Spectrometry (MS) for Identity and Deuterated Purity

Mass spectrometry provides information about the mass-to-charge ratio of ions, confirming the molecular weight of the compound and the extent of deuterium incorporation.

-

Objective: To confirm the identity of this compound by verifying its molecular weight and to determine the isotopic purity.

-

Instrumentation: Typically, HPLC is coupled with a mass spectrometer (LC-MS), often a triple quadrupole or time-of-flight (TOF) instrument, using an electrospray ionization (ESI) source.

-

Procedure:

-

A solution of the this compound sample is introduced into the ESI source, where it is ionized.

-

The ions are then separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

For identity, the observed molecular ion peak is compared to the theoretical mass of this compound. For Miloxacin (C₁₂H₉NO₆, MW: 263.20 g/mol ), the deuterated form (this compound) would be expected to have a molecular weight of approximately 266.22 g/mol .

-

For deuterated purity, the relative intensities of the ions corresponding to the d0, d1, d2, and d3 species are measured to calculate the percentage of the d3 isotopologue.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

NMR spectroscopy provides detailed information about the chemical structure of the molecule, serving as a definitive identity test.

-

Objective: To confirm the chemical structure of this compound is consistent with the expected structure.

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Procedure:

-

A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d6).

-

A ¹H NMR spectrum is acquired.

-

The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed.

-

The spectrum is compared to the spectrum of a reference standard or to theoretical values. The absence of a proton signal at the site of deuteration and the presence of all other expected signals confirms the identity and successful deuteration. For example, characteristic chemical shifts for the non-deuterated analog Moxifloxacin have been well-documented and would be used as a basis for comparison.

-

Mandatory Visualizations

Logical Workflow for Certificate of Analysis Generation

The following diagram illustrates the sequential process of generating a Certificate of Analysis, from sample receipt to final documentation.

Caption: Workflow for generating a Certificate of Analysis.

References

An In-depth Technical Guide to the Structural Differences and Applications of Miloxacin and Miloxacin-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and analytical differences between the quinolone antibiotic Miloxacin and its deuterated analogue, Miloxacin-d3. This document outlines the core structural distinctions, presents comparative analytical data, details relevant experimental protocols, and illustrates the mechanism of action and analytical workflows through diagrams.

Core Structural Differences

Miloxacin is a quinolone antibiotic with the systematic IUPAC name 5-methoxy-8-oxo-[1][2]dioxolo[4,5-g]quinoline-7-carboxylic acid[2]. Its deuterated counterpart, this compound, is structurally identical except for the isotopic labeling of the methoxy group at the 5-position. In this compound, the three hydrogen atoms of the methoxy group are replaced with deuterium atoms. This isotopic substitution is a critical modification for its primary application as an internal standard in quantitative mass spectrometry-based assays.

The structural difference is visualized in the diagram below.

Comparative Analytical Data

The primary analytical distinction between Miloxacin and this compound arises from the mass difference due to the deuterium labeling. This difference is readily observable in mass spectrometry and subtly in nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Data

The isotopic substitution results in a predictable mass shift, which is fundamental for the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays.

| Property | Miloxacin | This compound |

| Molecular Formula | C₁₂H₉NO₆ | C₁₂H₆D₃NO₆ |

| Monoisotopic Mass | 263.0430 g/mol [2] | 266.0619 g/mol |

| [M+H]⁺ (m/z) | 264.0503 | 267.0692 |

NMR Spectroscopy Data

In ¹H NMR spectroscopy, the signal corresponding to the methoxy protons in Miloxacin will be absent in the spectrum of this compound. In ¹³C NMR, the carbon of the deuterated methoxy group will exhibit a triplet multiplicity due to coupling with deuterium (spin I=1) and a slight upfield shift.

| Nucleus | Miloxacin Chemical Shift (δ, ppm) | This compound Chemical Shift (δ, ppm) | Multiplicity (this compound) |

| ¹H (Methoxy) | ~4.0 | Absent | - |

| ¹³C (Methoxy) | ~56.0 | ~55.8 | Triplet |

Experimental Protocols

This compound is primarily utilized as an internal standard for the accurate quantification of Miloxacin in biological matrices. Below is a representative experimental protocol for the analysis of Miloxacin in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex the sample for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A suitable gradient to ensure separation from matrix components, for example:

-

0-1 min: 10% B

-

1-5 min: 10-90% B

-

5-6 min: 90% B

-

6-6.1 min: 90-10% B

-

6.1-8 min: 10% B

-

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Miloxacin: 264.1 → [Product Ion m/z]

-

This compound: 267.1 → [Product Ion m/z]

-

-

Collision Energy: Optimized for each transition.

-

The workflow for this quantitative analysis is depicted below.

References

Miloxacin: A Technical Overview of a Quinolone Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miloxacin is a quinolone antibiotic, a class of synthetic antibacterial agents known for their broad-spectrum activity.[1][2] Structurally, it is identified as 5,8-dihydro-5-methoxy-8-oxo-2H-1,3-dioxolo-[4,5-g]quinoline-7-carboxylic acid.[3][4] As a member of the quinolone family, Miloxacin's primary application lies in the inhibition of bacterial growth, particularly against Gram-negative bacteria.[3] This technical guide provides a comprehensive overview of the available scientific information on Miloxacin, including its mechanism of action, antibacterial spectrum, and relevant experimental protocols.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

The established mechanism of action for quinolone antibiotics involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting the A subunit of DNA gyrase, quinolones stabilize the enzyme-DNA complex, which leads to the formation of double-strand breaks in the bacterial chromosome and ultimately results in cell death. Miloxacin, as a quinolone, is understood to operate through this same fundamental mechanism, acting as a bacterial DNA gyrase inhibitor.

Caption: Mechanism of action of Miloxacin.

Antibacterial Spectrum

Miloxacin has demonstrated significant in vitro activity against a variety of Gram-negative bacteria, particularly members of the Enterobacteriaceae family and Haemophilus species. Its efficacy is comparable to that of oxolinic acid and has been reported to be 8 to 16 times greater than that of nalidixic acid against these organisms. Miloxacin has also shown activity against some anaerobic bacteria, reportedly more so than oxolinic acid. However, its activity against staphylococci is noted to be lower than that of oxolinic acid.

In vivo studies in mice have shown Miloxacin to be effective when administered orally against infections caused by Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, Proteus vulgaris, and Serratia marcescens. Its efficacy in these models was comparable to oxolinic acid and two to four times greater than nalidixic acid. The activity of Miloxacin against Pseudomonas aeruginosa infections was found to be less potent, and it was inactive against Streptococcus pyogenes infections at the maximum tested doses.

Table 1: Comparative In Vivo Efficacy of Miloxacin

| Pathogen | Miloxacin Efficacy vs. Oxolinic Acid | Miloxacin Efficacy vs. Nalidixic Acid |

| Escherichia coli | Comparable | 2-4x Greater |

| Klebsiella pneumoniae | Comparable | 2-4x Greater |

| Proteus mirabilis | Comparable | 2-4x Greater |

| Proteus vulgaris | Comparable | 2-4x Greater |

| Serratia marcescens | Comparable | 2-4x Greater |

| Pseudomonas aeruginosa | Less Active | Not Reported |

| Streptococcus pyogenes | Inactive | Not Reported |

Experimental Protocols

Detailed experimental protocols from studies specifically investigating Miloxacin are scarce in publicly available literature. However, standardized methodologies for evaluating quinolone antibiotics are well-established. The following sections describe typical protocols relevant to the assessment of Miloxacin's antibacterial properties.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. A standard method for determining the MIC of a quinolone like Miloxacin is the broth microdilution method.

Protocol Outline:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of Miloxacin is prepared in the broth medium across a range of concentrations in a 96-well microtiter plate.

-

Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of Miloxacin at which there is no visible growth of the bacteria.

Caption: Workflow for MIC determination.

DNA Gyrase Inhibition Assay

To confirm the mechanism of action, an in vitro DNA gyrase inhibition assay can be performed. This assay measures the ability of the compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer.

-

Addition of Inhibitor: Varying concentrations of Miloxacin are added to the reaction mixtures. A control reaction without any inhibitor is also prepared.

-

Enzyme Addition and Incubation: Purified bacterial DNA gyrase is added to the mixtures, which are then incubated at 37°C for a specified time (e.g., 1 hour).

-

Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: The DNA samples are analyzed by agarose gel electrophoresis. The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates.

-

Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing concentrations of Miloxacin.

Caption: Workflow for DNA gyrase inhibition assay.

Pharmacokinetics and Clinical Data

Comprehensive pharmacokinetic and clinical trial data for Miloxacin are not widely available in the published literature. The development status of Miloxacin is currently listed as pending. Further research would be required to establish its absorption, distribution, metabolism, and excretion (ADME) profile in humans, as well as its clinical efficacy and safety in treating bacterial infections.

Conclusion

Miloxacin is a quinolone antibiotic with demonstrated in vitro and in vivo activity against a range of Gram-negative bacteria. Its mechanism of action is consistent with other quinolones, involving the inhibition of bacterial DNA gyrase. While initial studies have shown its potential as an antibacterial agent, a comprehensive understanding of its clinical utility is hampered by the limited availability of published data on its pharmacokinetics, and clinical trials. Further research is warranted to fully elucidate the therapeutic potential of Miloxacin in the context of modern antibiotic development.

References

- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 2. Ocular pharmacokinetics of moxifloxacin after topical treatment of animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of the 8-methoxyquinolone, moxifloxacin: a comparison in humans and other mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Miloxacin using Miloxacin-d3 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miloxacin is a quinolone antibiotic effective against a range of Gram-negative bacteria.[1] Accurate quantification of Miloxacin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the determination of Miloxacin in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), employing Miloxacin-d3 as a stable isotope-labeled (SIL) internal standard.

The use of a SIL internal standard like this compound is the preferred method for quantitative bioanalysis using LC-MS/MS.[2][3] this compound has nearly identical physicochemical properties to Miloxacin, ensuring similar extraction efficiency and chromatographic behavior, while its mass difference allows for distinct detection by the mass spectrometer. This co-elution and similar ionization response effectively compensates for variations in sample preparation and matrix effects, leading to high accuracy and precision.[4][5]

Physicochemical Properties of Miloxacin and this compound:

| Property | Miloxacin | This compound |

| Chemical Structure | 5,8-Dihydro-5-methoxy-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid | 5,8-Dihydro-5-(methoxy-d3)-8-oxo-1,3-dioxolo[4,5-g]quinoline-7-carboxylic acid |

| Molecular Formula | C₁₂H₉NO₆ | C₁₂H₆D₃NO₆ |

| Molecular Weight | 263.20 g/mol | 266.22 g/mol |

| Monoisotopic Mass | 263.0430 Da | 266.0619 Da |

| Predicted pKa | ~6.60 | ~6.60 |

Principle of the Method

This method involves the extraction of Miloxacin and the internal standard, this compound, from a plasma sample, followed by separation using reverse-phase liquid chromatography. The analytes are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Miloxacin to the peak area of this compound is used to calculate the concentration of Miloxacin in the sample, based on a calibration curve prepared in the same biological matrix.

Experimental Protocols

Materials and Reagents

-

Miloxacin analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Control human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

Preparation of Standard and Quality Control (QC) Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 5 mg of Miloxacin and this compound into separate volumetric flasks.

-

Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Miloxacin by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike the calibration curve samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

-

Calibration Curve (CC) and Quality Control (QC) Samples:

-

Spike control human plasma with the appropriate Miloxacin working standard solutions to prepare CC samples at concentrations ranging from, for example, 1 to 1000 ng/mL.

-

Prepare QC samples in the same manner at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 100 ng/mL), and High (e.g., 800 ng/mL).

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the IS working solution (100 ng/mL this compound) to each tube (except for the blank matrix sample) and vortex briefly.

-

Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Recommended Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 |

Mass Spectrometry (MS) Parameters:

| Parameter | Recommended Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | 8 psi |

| MRM Transitions | See table below |

Multiple Reaction Monitoring (MRM) Transitions (Deduced):

Based on the structure of Miloxacin and common fragmentation patterns of quinolone antibiotics, the following MRM transitions are proposed. These should be optimized on the specific instrument used.

| Analyte | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Collision Energy (CE) (eV) |

| Miloxacin (Quantifier) | 264.0 | 246.0 ([M+H-H₂O]⁺) | 25 |

| Miloxacin (Qualifier) | 264.0 | 218.0 ([M+H-H₂O-CO]⁺) | 35 |

| This compound (IS) | 267.0 | 249.0 ([M+H-H₂O]⁺) | 25 |

Method Validation

The analytical method should be validated according to the FDA guidelines for bioanalytical method validation. The following parameters should be assessed:

-

Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of Miloxacin and this compound.

-

Linearity and Range: A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

-

Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

-

Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated.

-

Recovery: The extraction efficiency of Miloxacin and this compound from the plasma matrix should be determined.

-

Stability: The stability of Miloxacin in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Representative Method Validation Data (Example):

| Parameter | LLOQ (1 ng/mL) | Low QC (3 ng/mL) | Medium QC (100 ng/mL) | High QC (800 ng/mL) |

| Intra-day Precision (%CV, n=5) | 8.5 | 6.2 | 4.5 | 3.8 |

| Intra-day Accuracy (%) | 108.2 | 103.5 | 98.7 | 101.3 |

| Inter-day Precision (%CV, n=15) | 10.2 | 7.8 | 5.9 | 5.1 |

| Inter-day Accuracy (%) | 105.6 | 101.9 | 99.5 | 102.1 |

| Recovery (%) | - | 92.1 | 94.5 | 93.8 |

| Matrix Factor | - | 1.03 | 0.98 | 1.01 |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Miloxacin in plasma.

Mechanism of Action of Miloxacin

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by Miloxacin.

References

- 1. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics | Semantic Scholar [semanticscholar.org]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Miloxacin in Human Plasma using a Validated LC-MS/MS Method with Miloxacin-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate and reliable quantification of Miloxacin in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Miloxacin in human plasma, utilizing its stable isotope-labeled counterpart, Miloxacin-d3, as the internal standard (IS) to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation.

Experimental Workflow

Caption: Workflow for the quantitative analysis of Miloxacin in human plasma.

Experimental Protocols

Materials and Reagents

-

Miloxacin reference standard

-

This compound internal standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Ultrapure water

-

Human plasma (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation

-

Thaw frozen human plasma samples to room temperature.

-

To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Add 200 µL of ice-cold methanol to precipitate plasma proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube.

-

Dilute the supernatant 1:4 with the initial mobile phase (e.g., 2 mM ammonium formate with 0.1% formic acid in water).[1]

-

Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[1]

Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[1] |

| Mobile Phase A | 2 mM ammonium formate with 0.1% formic acid in water[1][2] |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Gradient Elution | A typical gradient starts with a low percentage of organic phase (B), ramps up to a high percentage to elute the analyte, followed by a re-equilibration step. An example gradient could be: 0-1.5 min hold at 2% B, 1.5-5.0 min linear gradient to 50% B, 5.0-6.0 min linear gradient to 100% B, hold for 1.5 min, then return to 2% B for re-equilibration. |

Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Monitored Transitions | The specific mass transitions (precursor ion -> product ion) for Miloxacin and this compound would need to be determined by direct infusion of the standards. For Moxifloxacin, a related compound, a common transition is m/z 402.2 -> 384.2. A similar fragmentation pattern would be expected for Miloxacin. |

| Dwell Time | Optimized for the number of analytes and chromatographic peak width. |

| Gas Temperatures | Optimized for the specific instrument, typically in the range of 350-400°C. |

| Gas Flows | Optimized for the specific instrument. |

| Capillary Voltage | Optimized for the specific instrument, typically in the range of 2.0-5.5 kV. |

Method Validation Data

The following tables summarize the expected performance characteristics of this method, based on validated assays for similar fluoroquinolones.

Table 1: Calibration Curve Parameters

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Miloxacin | 0.23 - 1000 | > 0.99 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | To be determined | < 15% | < 15% | 85-115% |

| Low QC | To be determined | < 15% | < 15% | 85-115% |

| Mid QC | To be determined | < 15% | < 15% | 85-115% |

| High QC | To be determined | < 15% | < 15% | 85-115% |

Data presented are typical acceptance criteria for bioanalytical method validation.

Table 3: Recovery and Matrix Effect

| QC Level | Recovery (%) | Matrix Effect (%) |

| Low QC | > 85% | 85-115% |

| High QC | > 85% | 85-115% |

The use of a stable isotope-labeled internal standard like this compound is expected to compensate for variability in recovery and matrix effects.

Signaling Pathway (Illustrative)

While Miloxacin's primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, a signaling pathway diagram for its effect is presented below for illustrative purposes.

Caption: Mechanism of action of Miloxacin in bacteria.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative analysis of Miloxacin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for matrix effects and variations in sample processing. This method is well-suited for a variety of applications in drug development, including pharmacokinetic and toxicokinetic studies.

References

Application Note: A Validated Bioanalytical Method for the Quantification of Miloxacin in Human Plasma using Miloxacin-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Miloxacin in human plasma. The method utilizes a simple protein precipitation extraction procedure followed by rapid and selective analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Miloxacin-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method was validated over a linear range of 1 to 1000 ng/mL and demonstrated excellent performance in terms of linearity, accuracy, precision, and recovery. This method is suitable for supporting pharmacokinetic and other drug development studies of Miloxacin.

Introduction

Miloxacin is a quinolone carboxylic acid derivative with antibacterial properties.[1][2] To accurately assess its pharmacokinetic profile and support clinical development, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis by LC-MS/MS.[3][4][5] Deuterated internal standards co-elute with the analyte and exhibit similar ionization characteristics, effectively compensating for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Miloxacin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Miloxacin reference standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for analysis.

Chromatographic and Mass Spectrometric Conditions

The analytical method was optimized for the separation and detection of Miloxacin and this compound. The key parameters are summarized in Table 1.

| Parameter | Condition |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Miloxacin) | m/z 264.0 -> 218.0 |

| MRM Transition (this compound) | m/z 267.0 -> 221.0 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Table 1: Optimized LC-MS/MS Parameters

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Miloxacin and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the Miloxacin stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound in 50:50 acetonitrile:water.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate Miloxacin working solutions to achieve final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., 3, 80, 800 ng/mL).

Sample Preparation Protocol

A simple protein precipitation method is used for sample extraction.

-

To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

-

Vortex the samples for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4 °C.

-

Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. A summary of the validation results is presented in Table 2.

| Validation Parameter | Result |

| Linearity (r²) | >0.995 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | ≤ 8.5% |

| Inter-day Precision (%CV) | ≤ 9.2% |

| Intra-day Accuracy (%Bias) | -5.3% to 6.8% |

| Inter-day Accuracy (%Bias) | -4.1% to 7.5% |

| Recovery | 85.2% - 91.5% |

| Matrix Effect | Minimal |

| Stability (24h at RT, 3 Freeze-Thaw Cycles) | Stable |

Table 2: Summary of Method Validation Data

Visualizations

Caption: Bioanalytical workflow from sample preparation to data analysis.

Caption: Ratiometric correction for accurate quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and robust approach for the quantification of Miloxacin in human plasma. The use of its deuterated internal standard, this compound, ensures the accuracy and precision of the results. This method is well-suited for high-throughput analysis in support of pharmacokinetic studies and clinical drug development.

References

Application Note: High-Throughput Analysis of Miloxacin in Human Plasma using Miloxacin-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and validated method for the quantitative analysis of Miloxacin in human plasma samples. The methodology employs a simple and efficient protein precipitation extraction procedure with Miloxacin-d3 as the internal standard (IS), followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for high-throughput bioanalytical studies, offering excellent accuracy, precision, and minimal matrix effects. All procedures adhere to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]

Introduction

Miloxacin is a fluoroquinolone antibiotic with a broad spectrum of activity. To accurately determine its pharmacokinetic profile and support clinical studies, a reliable and sensitive bioanalytical method for its quantification in plasma is essential. The use of a stable isotope-labeled internal standard, such as this compound, is critical for mitigating variability introduced by the sample matrix and extraction process, thereby ensuring the accuracy and precision of the results. This note provides a comprehensive protocol for plasma sample preparation and LC-MS/MS analysis of Miloxacin.

Materials and Reagents

-

Miloxacin reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Experimental Protocols

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Miloxacin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Miloxacin stock solution with a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with the same diluent to a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.

-

Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).

-